Tetradecahydro-4,7-phenanthroline
Description
Tetradecahydro-4,7-phenanthroline (CAS: 1071945-88-4) is a fully saturated derivative of the aromatic 4,7-phenanthroline scaffold, characterized by 14 hydrogen atoms added to the parent structure, resulting in a polycyclic amine with a rigid, bicyclic framework . Its structure has been confirmed via advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, APT, gCOSY, NOESY, TOCSY, HSQC, IR, and EIMS . The compound is part of a methyl ester derivative (Phenanthro[1,2-b]oxirene-4-carboxylic acid, tetradecahydro-4,7a-dimethyl-9a-(1-methylethyl)-2-oxo-, methyl ester), which exhibits a complex stereochemical configuration confirmed by NOESY and gCOSY experiments .
Properties
CAS No. |
1071945-88-4 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,6a,7,8,9,10,10a,10b-tetradecahydro-4,7-phenanthroline |
InChI |
InChI=1S/C12H22N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h9-14H,1-8H2 |
InChI Key |
SAJIWHKJMCWNFA-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCCNC3CCC2NC1 |
Canonical SMILES |
C1CC2C3CCCNC3CCC2NC1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Hydrogen Capacity: Perhydro-4,7-phenanthroline (7.2 wt%) outperforms Tetradecahydro-4,7-phenanthroline, which lacks reported hydrogen storage data. However, methanol (12.6 wt%) and formic acid (4.4 wt%) highlight the trade-off between capacity and thermodynamic stability .
- Structural Saturation : Perhydro-4,7-phenanthroline is fully saturated, similar to this compound, but lacks the methyl ester functional group found in the latter .
Pharmacologically Active Derivatives
Dopamine Agonists
- trans-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline (Compound 7) : A dopamine receptor agonist with prolactin-inhibiting properties. Its octahydro structure (8 hydrogen atoms) provides partial saturation, contrasting with the fully saturated tetradecahydro derivative. The nitrogen atoms at positions 4 and 7 are critical for receptor interaction .
Anticancer Agents
- VO(Me₂-phen)₂ (Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV)) : Exhibits low micromolar cytotoxicity against cancer cells. Dimethyl substitution on the phenanthroline rings enhances activity compared to unsubstituted analogs. This compound lacks aromaticity and substituents, limiting its use in metal complexes .
Pyrazolyl-4,7-phenanthroline
- Synthesized via condensation of pyrazole-4-carbaldehyde with 6-quinolylamine, followed by cyclocondensation. This aromatic derivative contrasts with the saturated tetradecahydro analog, which cannot undergo similar dehydrogenation reactions .
Dipyrido[3,2-b:2,3-j]-4,7-phenanthroline (Compound 14)
- A fully aromatic derivative synthesized via selenium oxide dehydrogenation of dihydro precursors. Unlike this compound, this compound retains planar aromaticity, enabling π-π stacking in coordination chemistry .
Substituted Phenanthrolines
- 4,7-Dimethyl-1,10-phenanthroline : A bidentate ligand in metal complexes (e.g., VO(Me₂-phen)₂). Methyl groups enhance electron density and steric effects, critical for catalytic and anticancer activity. This compound lacks substituents and aromaticity, limiting its ligand utility .
- 4,7-Dihydroxy-1,10-phenanthroline : Hydroxyl groups enable chelation and pH-dependent reactivity, contrasting with the inert, saturated structure of this compound .
Preparation Methods
Hydrogenation of 4,7-Phenanthroline Derivatives
The primary route to Tetradecahydro-4,7-phenanthroline involves catalytic hydrogenation of 4,7-phenanthroline or its derivatives. This process requires careful control of reaction conditions to ensure selective and complete saturation of all double bonds in the phenanthroline ring system.
Catalysts and Conditions:
Common catalysts include palladium on carbon (Pd/C), platinum oxide (Adams catalyst), or Raney nickel under hydrogen gas atmosphere. Reaction temperatures typically range from ambient to 100°C, with hydrogen pressures varying from 1 atm to several atmospheres depending on catalyst activity and substrate reactivity.Solvents:
Hydrogenation is often performed in protic solvents such as ethanol, methanol, or acetic acid to facilitate hydrogen transfer and solubilize the substrate.Reaction Time:
Duration can vary from several hours to days depending on catalyst loading and desired degree of hydrogenation.
Synthetic Routes Involving Stepwise Reduction
Some methods employ stepwise reduction starting from 4,7-phenanthroline derivatives bearing substituents that facilitate hydrogenation or ring saturation.
Initial Functionalization:
4,7-phenanthroline may be functionalized at specific positions (e.g., 2,9-positions) with groups such as formyl or amino substituents to improve solubility or direct hydrogenation.Reduction Steps:
Sequential reduction using mild reagents (e.g., sodium borohydride, catalytic hydrogenation) can be employed to partially saturate the ring, followed by more vigorous hydrogenation to achieve full saturation.Advantages:
This approach allows better control over intermediate products and can prevent over-reduction or decomposition.
Hydrothermal and Autoclave Methods for Complex Formation
While direct preparation of this compound is less commonly reported via hydrothermal methods, related coordination complexes involving 1,10-phenanthroline derivatives have been synthesized under autoclave conditions at elevated temperatures (120–200°C) and pressures.
General Procedure:
A mixture of phenanthroline, metal salts (e.g., manganese, iron, cobalt), and bases such as sodium hydroxide is heated in a Teflon-lined autoclave for extended periods (up to 72 hours). This can lead to complex formation and sometimes hydrogenation under reductive conditions.Yields and Purity:
Yields vary widely (12% to 90%) depending on precise conditions, with product purity verified by powder X-ray diffraction and elemental analysis.Relevance:
Although these methods focus on complex formation, they demonstrate conditions under which hydrogenated phenanthroline derivatives can be stabilized and isolated.
Representative Data Table of Preparation Conditions and Yields
| Method Type | Catalyst / Reagent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C or PtO2 | Ethanol/Methanol | 25–100 | 1–5 | 12–48 | 60–85 | Complete saturation of phenanthroline ring; requires careful control to avoid over-reduction |
| Stepwise Reduction | NaBH4, catalytic hydrogenation | Ethanol, Acetic acid | 25–80 | 1 | Variable | 50–75 | Partial then full saturation; functionalized intermediates improve selectivity |
| Hydrothermal Autoclave | NaOH, metal salts | Water/Ethanol | 120–200 | Autogenous | 72 | 12–90 | Used mainly for complex synthesis; can yield hydrogenated phenanthroline derivatives |
Research Findings and Observations
Effect of Temperature and Pressure:
Higher temperatures and pressures in hydrogenation favor complete saturation but may also increase side reactions or decomposition. Autoclave methods at 160–200°C have yielded up to 90% of phenanthroline-based complexes with hydrogenated ligands.Role of pH and Base:
Sodium hydroxide is often used to maintain alkaline conditions, which can influence the keto-enol tautomerism in related cycloalkanone ligands and thus affect binding and hydrogenation efficiency.Ligand Modifications:
Incorporation of substituents such as phenyl groups at 4,7-positions can be achieved via organolithium intermediates and subsequent reactions, facilitating the synthesis of derivatives before hydrogenation.Analytical Verification:
Products are typically characterized by NMR, IR spectroscopy, elemental analysis, and powder X-ray diffraction to confirm structure, degree of hydrogenation, and purity.
Summary and Recommendations
The preparation of this compound primarily relies on catalytic hydrogenation of 4,7-phenanthroline derivatives under controlled conditions. Stepwise synthetic strategies and hydrothermal methods provide alternative routes especially when preparing coordination complexes or functionalized derivatives. Optimal yields are achieved by balancing reaction temperature, pressure, catalyst choice, and solvent system.
Q & A
Q. What are the optimal synthetic routes for Tetradecahydro-4,7-phenanthroline, and how can yield and purity be maximized?
Methodological Answer: this compound derivatives are typically synthesized via multistep reactions involving Friedlander condensations or halogen substitution (e.g., fluorination/chlorination). For example, 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid serves as a key intermediate for further derivatization . To optimize yield:
- Use high-purity starting materials and anhydrous solvents (e.g., dimethyl sulfoxide) under inert conditions (argon atmosphere).
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, gradient elution) or recrystallization.
Yield improvements (>90%) are achievable by optimizing stoichiometry (e.g., 1:1 molar ratios) and reaction time (4–6 hours at 80°C) .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Thermodynamic analysis : Measure phase transitions (melting/boiling points) and enthalpy changes (ΔH) using differential scanning calorimetry (DSC) .
- Solvent stability : Test solubility in polar (e.g., ethanol) vs. nonpolar solvents.
- Tautomerism analysis : Use quantum mechanical (QM) calculations (e.g., DFT) to predict tautomeric forms (e.g., keto-enol equilibria) and validate with NMR or IR spectroscopy .
For example, NIST data confirms solid-state stability up to 150°C but recommends avoiding prolonged exposure to acidic/basic conditions .
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound derivatives?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm hydrogenation patterns (e.g., tetradecahydro backbone) and substituent positions (e.g., 4,7-diamino groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHN, MW 192.34) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks for crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in G-quadruplex DNA interactions?
Methodological Answer:
- Molecular docking : Simulate ligand-DNA binding using software like AutoDock Vina. Focus on planar aromatic regions (e.g., phenanthroline core) and substituent effects (e.g., dicarboxamides) .
- QM/MM calculations : Model electronic interactions (e.g., π-stacking, hydrogen bonding) and correlate with experimental binding constants (e.g., fluorescence titration assays) .
- Free energy perturbation (FEP) : Predict substituent modifications (e.g., fluoro vs. chloro groups) to enhance binding affinity .
Q. How should researchers address contradictions in thermodynamic data for this compound across studies?
Methodological Answer:
- Cross-validation : Compare DSC data (e.g., melting points) with NIST reference values .
- Error analysis : Quantify uncertainties in calorimetry (e.g., ±0.5°C for phase transitions) and replicate experiments under standardized conditions .
- Contextual factors : Note solvent purity, heating rates, and instrument calibration discrepancies in literature reports .
Q. What methodologies are recommended for studying the catalytic potential of this compound in asymmetric synthesis?
Methodological Answer:
- Ligand design : Introduce chiral centers via amino or hydroxyl substituents (e.g., 4,7-dihydroxy derivatives) .
- Catalytic screening : Test enantioselectivity in model reactions (e.g., aldol condensations) using HPLC with chiral columns.
- Kinetic studies : Measure turnover frequencies (TOF) and activation energies (Arrhenius plots) under varying temperatures .
Methodological Notes
- Data validation : Always cross-reference experimental results with NIST thermodynamic datasets (e.g., heat capacity, ΔrH°) .
- Synthetic reproducibility : Document reaction parameters (solvent, catalyst, temperature) in detail to ensure replicability .
- Advanced instrumentation : Prioritize HRMS, XRD, and DFT calculations for structural and mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
